molecular formula C11H8ClFN2OS B5629176 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one

Cat. No.: B5629176
M. Wt: 270.71 g/mol
InChI Key: HOULWHXUFGLJCI-UHFFFAOYSA-N
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Description

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one is an organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidine ring substituted with a chlorofluorophenyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzaldehyde and thiourea.

    Formation of Intermediate: The aldehyde group of 2-chloro-6-fluorobenzaldehyde reacts with thiourea under acidic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a base to form the pyrimidinone ring.

    Methylation: The final step involves the methylation of the sulfanyl group to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Where the reactions are carried out in large reactors with controlled temperature and pressure.

    Continuous Flow Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for more efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the pyrimidinone ring, potentially leading to the formation of dihydropyrimidinones.

    Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

    2-chloro-6-fluorobenzaldehyde: A precursor in the synthesis of the compound.

    2-chloro-6-fluoroanisole: Another compound with similar structural features.

    2-chloro-6-fluorotoluene: Shares the chlorofluorophenyl group but differs in other substituents.

Uniqueness: 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one is unique due to its combination of a pyrimidinone ring with a chlorofluorophenyl and methylsulfanyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2OS/c12-8-2-1-3-9(13)7(8)6-17-11-14-5-4-10(16)15-11/h1-5H,6H2,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOULWHXUFGLJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NC=CC(=O)N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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